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Compound of Interest

Compound Name: Barium aluminide

Cat. No.: B13829253

A Comparative Guide to the Electronic Band Structure of BaAls, SrAls, and EuAla

This guide provides a detailed comparison of the electronic band structures of BaAla, SrAla,
and EuAls, three isostructural intermetallic compounds that exhibit intriguing and distinct
electronic ground states. While sharing the same crystal lattice, their electronic properties
diverge significantly, particularly concerning the emergence of charge density wave
phenomena. This comparison is intended for researchers and scientists in condensed matter
physics and materials science.

Crystal Structure

BaAls4, SrAls, and EuAla all crystallize in the body-centered tetragonal BaAls-type structure,
which belongs to the space group 14/mmm.[1][2][3][4][5] This structure is a cornerstone for
many other complex intermetallic compounds, including various superconductors and strongly
correlated electron systems.[6] The constituent atoms form a network of buckled aluminum
square lattices sandwiched between layers of the alkaline-earth (Ba, Sr) or rare-earth (Eu)
elements.[2]

Compound Space Group a, b (A) c (A) Reference
BaAl4 14/mmm ~4.56 ~11.21 [2] (Implied)
SrAls 14/mmm 4.450 11.187 [7]
EuAla 14/mmm 4.401 11.164 [7]
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Electronic Band Structure: A Tale of Similarity and
Divergence

Despite their identical crystal structures, the electronic properties of these materials show key
differences, primarily driven by subtle variations in their electronic band structures and electron-
phonon interactions.

General Features: Topological Semimetals

Theoretical calculations and experimental evidence suggest that all three compounds are
topological semimetals.[2][8] Their electronic band structures are characterized by the
presence of Dirac-like dispersions and nodal lines near the Fermi level.[2][3][5][6][9] The overall
band structure and Fermi surface shapes of BaAls, SrAls, and the non-4f contribution of EuAla
are remarkably similar.[2][10] The Fermi surface in these materials is three-dimensional and
consists of both hole and electron pockets.[10][11]

The Case of EuAls: Localized 4f Electrons

A key feature of EuAla is the electronic state of the europium atoms. Photoelectron
spectroscopy studies have confirmed that Eu is in a divalent state (Eu2*).[1][10] The seven 4f
electrons are highly localized and their energy levels are situated approximately 1.8 eV below
the Fermi energy.[10] Consequently, these localized 4f moments do not directly contribute to
the Fermi surface.[1][10] This is why the Fermi surface of EuAls, as measured by ARPES, is
very similar to that of SrAls, which lacks 4f electrons.[10][12] These localized moments in EuAla
are, however, responsible for a series of complex antiferromagnetic transitions at low
temperatures (below 16 K).[1][13]

Charge Density Wave (CDW): The Key Distinction

The most significant difference in the electronic behavior of these compounds is the presence
of an incommensurate Charge Density Wave (CDW) in SrAls and EuAls, and its conspicuous
absence in BaAla.[2][5][8]

o SrAls exhibits a CDW transition at a temperature (TCDW) of approximately 243 K.[1][14]

e EuAls undergoes a CDW transition at a TCDW of around 140-145 K.[1][4][7][14]
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e BaAls remains a paramagnetic metal with no CDW formation.[8]

The origin of this CDW is not a simple Fermi surface nesting mechanism.[10][15][16] Instead, it
IS attributed to a strong, momentum-dependent electron-phonon coupling.[2][3][5][17]
Specifically, a softening of a transverse acoustic phonon mode along the I'-Z direction in the
Brillouin zone is the primary driving force for the lattice instability that leads to the CDW state.
[15][16][17] In BaAla, this electron-phonon coupling is significantly weaker, which is why it does

not exhibit a CDW.[2][17]

Summary of Comparative Data

The table below summarizes the key structural and electronic properties of BaAls, SrAls, and

EuAla.

Property

BaAla

SrAls

EuAls

Crystal Structure

Tetragonal (14/mmm)

Tetragonal (14/mmm)

Tetragonal (14/mmm)

) Topological Topological Topological
Topological Feature ) ) ]
Semimetal[6][8] Semimetal[2][3] Semimetal[2][13]
Charge Density Wave
Absent[2][8] Present[2][14] Present[1][14]
(CDwW)
CDW Transition Temp.
N/A ~243 K[1][14] ~140-145 K[1][4]
(TCDW)
Strong electron- Strong electron-
Origin of CDW N/A phonon coupling[2] phonon coupling[2]
[17] [15]
Eu Valence State N/A N/A Divalent (Eu2*)[1][10]
Localized ~1.8 eV
4f Electron State N/A N/A
below EF[10]
Multiple
Low-Temperature antiferromagnetic
, No No N
Magnetism transitions (<16 K)[1]
[13]
© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://arxiv.org/pdf/2507.02140
https://journals.jps.jp/doi/10.7566/JPSJ.85.094703?mobileUi=0
https://arxiv.org/html/2402.15397v1
https://arxiv.org/html/2410.10201v1
https://scispace.com/pdf/origin-of-charge-density-wave-in-topological-semimetals-34ipsgxt.pdf
https://www.researchgate.net/publication/379410887_Origin_of_charge_density_wave_in_topological_semimetals_SrAl4_and_EuAl4
https://www.researchgate.net/publication/371909299_Origin_of_Charge_Density_Wave_in_Topological_Semimetals_SrAl4_and_EuAl4
https://www.ameslab.gov/dmse/research-highlights/origin-of-charge-density-wave-in-sral4-and-eual4
https://arxiv.org/html/2402.15397v1
https://arxiv.org/html/2410.10201v1
https://www.ameslab.gov/dmse/research-highlights/origin-of-charge-density-wave-in-sral4-and-eual4
https://scispace.com/pdf/origin-of-charge-density-wave-in-topological-semimetals-34ipsgxt.pdf
https://www.ameslab.gov/dmse/research-highlights/origin-of-charge-density-wave-in-sral4-and-eual4
https://www.researchgate.net/publication/350194965_Crystalline_symmetry-protected_non-trivial_topology_in_prototype_compound_BaAl4
https://arxiv.org/pdf/2507.02140
https://scispace.com/pdf/origin-of-charge-density-wave-in-topological-semimetals-34ipsgxt.pdf
https://www.researchgate.net/publication/379410887_Origin_of_charge_density_wave_in_topological_semimetals_SrAl4_and_EuAl4
https://scispace.com/pdf/origin-of-charge-density-wave-in-topological-semimetals-34ipsgxt.pdf
https://arxiv.org/html/2409.16468v1
https://scispace.com/pdf/origin-of-charge-density-wave-in-topological-semimetals-34ipsgxt.pdf
https://arxiv.org/pdf/2507.02140
https://scispace.com/pdf/origin-of-charge-density-wave-in-topological-semimetals-34ipsgxt.pdf
https://www.researchgate.net/figure/Topological-electronic-band-structures-of-SrAl4-a-Crystal-structure-of-SrAl4-in-the_fig1_379410887
https://pmc.ncbi.nlm.nih.gov/articles/PMC9067112/
https://www.researchgate.net/figure/Topological-electronic-band-structures-of-SrAl4-a-Crystal-structure-of-SrAl4-in-the_fig1_379410887
https://pmc.ncbi.nlm.nih.gov/articles/PMC9067112/
https://www.researchgate.net/figure/Topological-electronic-band-structures-of-SrAl4-a-Crystal-structure-of-SrAl4-in-the_fig1_379410887
https://pmc.ncbi.nlm.nih.gov/articles/PMC9067112/
https://epub.uni-bayreuth.de/id/eprint/6916/1/gq5015.pdf
https://scispace.com/pdf/origin-of-charge-density-wave-in-topological-semimetals-34ipsgxt.pdf
https://www.ameslab.gov/dmse/research-highlights/origin-of-charge-density-wave-in-sral4-and-eual4
https://scispace.com/pdf/origin-of-charge-density-wave-in-topological-semimetals-34ipsgxt.pdf
https://arxiv.org/html/2402.15397v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC9067112/
https://journals.jps.jp/doi/10.7566/JPSJ.85.094703?mobileUi=0
https://journals.jps.jp/doi/10.7566/JPSJ.85.094703?mobileUi=0
https://pmc.ncbi.nlm.nih.gov/articles/PMC9067112/
https://arxiv.org/html/2409.16468v1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13829253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Experimental and Computational Protocols

The understanding of the electronic structures of these materials has been built upon a
combination of advanced experimental techniques and theoretical calculations.

¢ Density Functional Theory (DFT): This computational method is the primary tool for
calculating the electronic band structure, density of states, and Fermi surfaces of these
materials.[2][3] DFT calculations have been crucial in identifying the topological features and
in studying the susceptibility functions to understand the origin of the CDW.[2][5] The
calculations are typically performed using plane-wave basis sets within generalized gradient
approximation (GGA) or local density approximation (LDA), often including spin-orbit
coupling (SOC) to accurately capture the topological properties.[3]

» Angle-Resolved Photoemission Spectroscopy (ARPES): ARPES is a powerful experimental
technique used to directly map the electronic band structure and visualize the Fermi surface.
[6][7][10] By measuring the kinetic energy and emission angle of photoelectrons ejected from
the sample upon illumination with high-energy photons (typically soft X-rays or UV light), the
electron's binding energy and momentum can be determined.[10][18] This technique was
essential in confirming the three-dimensional nature of the Fermi surface and the similarity
between SrAls and EuAls.[10][12]

» X-ray Diffraction (XRD): Single-crystal and powder XRD are used to determine the precise
crystal structure, including lattice parameters and atomic positions.[1][4] Temperature-
dependent XRD measurements are also used to detect the structural distortions and satellite
reflections that are characteristic of the onset of a CDW phase.[4][15]

o Hard X-ray Photoelectron Spectroscopy (HAXPES): This technique provides information
about the core-level electrons and the valence band, which was used to definitively establish
the divalent state of Eu in EuAls.[10][12]

Visualization of the Comparative Framework

The following diagram illustrates the logical flow from the shared crystal structure to the
divergent electronic ground states of BaAls, SrAls, and EuAla.
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Structural & Fundamental Properties

Common Crystal Structure
(BaAl4-type, 14/mmm)

Similar Topological Band Structure
(Dirac-like features)

Compound-Specific Properties & Phenomena
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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